N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide
Description
N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide is an organic compound with the molecular formula C13H17N3O2. This compound is known for its unique structure, which includes a cyanoethyl group, a hydroxyethyl group, and a formamide group attached to a phenyl ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Properties
CAS No. |
61679-33-2 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]formamide |
InChI |
InChI=1S/C12H15N3O2/c13-5-2-6-15(7-8-16)12-4-1-3-11(9-12)14-10-17/h1,3-4,9-10,16H,2,6-8H2,(H,14,17) |
InChI Key |
GFWFAGAYMBDQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCC#N)CCO)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide typically involves the reaction of 3-nitrobenzaldehyde with 2-cyanoethylamine and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of a hydrogen atom on the phenyl ring.
Scientific Research Applications
N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}acetamide
- N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide
Uniqueness
N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
